(S)-3-Aminotetrahydrofuran-3-carboxylic acid
CAS No.: 1315052-80-2
Cat. No.: VC8014642
Molecular Formula: C5H9NO3
Molecular Weight: 131.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315052-80-2 |
|---|---|
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 |
| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |
| Standard InChI Key | ATUWXXVBEAYCSQ-YFKPBYRVSA-N |
| Isomeric SMILES | C1COC[C@@]1(C(=O)O)N |
| SMILES | C1COCC1(C(=O)O)N |
| Canonical SMILES | C1COCC1(C(=O)O)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring—a saturated five-membered oxygen heterocycle—with an amino () and a carboxylic acid (\text{COOH) group at the 3-position. The (S)-configuration at the chiral center ensures enantiomeric purity, critical for its biological activity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 131.13 g/mol | |
| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid | |
| CAS Number (Primary) | 114715-53-6 | |
| Alternative CAS Numbers | 1315052-80-2, 125218-55-5 |
Note: Discrepancies in CAS numbers across sources likely stem from database errors or variant registrations (e.g., salts, stereoisomers). The primary CAS 114715-53-6 corresponds to the (S)-enantiomer , while 1315052-80-2 and 125218-55-5 may denote racemic or alternative forms .
Synthesis and Manufacturing
Stereoselective Synthesis
The patent WO2008080891A2 outlines a high-yield route to enantiopure (S)-3-aminotetrahydrofuran-3-carboxylic acid:
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Ring-Opening Amination: THF derivatives are treated with ammonia under catalytic conditions to introduce the amino group.
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Carboxylic Acid Formation: Oxidation of a hydroxymethyl intermediate via Jones reagent.
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Chiral Resolution: Use of chiral chromatography or enzymatic resolution to achieve >99% enantiomeric excess (ee).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ring-Opening | , Pd/C, 80°C | 75% |
| Oxidation | , | 82% |
| Resolution | Chiralpak® AD-H column | 95% ee |
Industrial-Scale Production
Recent advances emphasize sustainability:
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Biocatalysis: Immobilized lipases for kinetic resolution, reducing waste .
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Continuous Flow Systems: Microreactors enhance reaction control and scalability.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigidity and chirality make it a key building block in:
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Peptide Nucleic Acids (PNAs): Substitutes for DNA/RNA in antisense therapies, with enhanced binding affinity.
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Antiviral Agents: Backbone modifications in protease inhibitors (e.g., HIV-1) .
Materials Science
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Chiral Ligands: In asymmetric catalysis for synthesizing enantiopure agrochemicals .
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Polymer Modifiers: Enhances thermal stability in polyamides .
| Supplier | Packaging | Price (USD) |
|---|---|---|
| Biosynth Carbosynth | 10 mg | $203 |
| American Custom Chemicals | 5 mg | $501.55 |
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